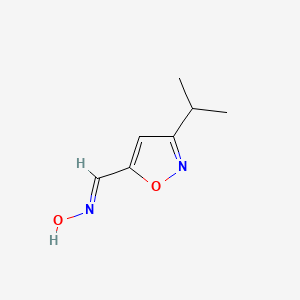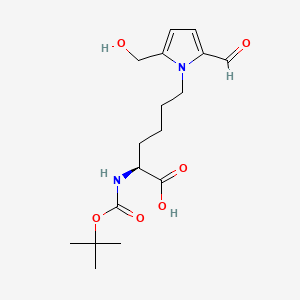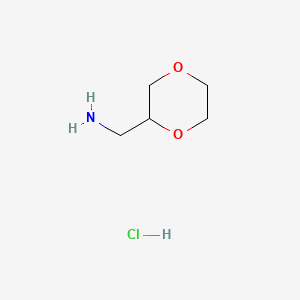
(2-溴-5-氯吡啶-3-基)甲醇
描述
(2-Bromo-5-chloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents on the pyridine ring. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
(2-Bromo-5-chloropyridin-3-yl)methanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is employed in the production of agrochemicals and dyes
作用机制
Target of Action
The primary targets of (2-Bromo-5-chloropyridin-3-yl)methanol are currently unknown. This compound is a halogenated heterocycle
Biochemical Pathways
Given the lack of information on its specific biological targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain unknown .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chloropyridin-3-yl)methanol typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-chloropyridine with formaldehyde under basic conditions to introduce the methanol group at the 3-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of (2-Bromo-5-chloropyridin-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions
(2-Bromo-5-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-5-chloropyridine-3-carboxylic acid.
Reduction: 2-Bromo-5-chloropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the methanol group, making it less versatile in certain synthetic applications.
2-Bromo-5-chloropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, which alters its reactivity and applications.
2-Bromo-5-chloropyridine-3-amine: Contains an amine group, making it more suitable for the synthesis of amide and urea derivatives.
Uniqueness
(2-Bromo-5-chloropyridin-3-yl)methanol is unique due to the presence of both bromine and chlorine substituents along with a methanol group. This combination provides a versatile platform for various chemical transformations and enhances its utility in the synthesis of complex molecules .
属性
IUPAC Name |
(2-bromo-5-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMSIEWNWZBDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate](/img/structure/B591461.png)


![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)
![2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid](/img/structure/B591466.png)

![D-[5-13C]RIBOSE](/img/new.no-structure.jpg)




![2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B591479.png)
